S-(4-Fluorophenyl)mercapturic Acid S-(4-Fluorophenyl)mercapturic Acid
Brand Name: Vulcanchem
CAS No.: 331-93-1
VCID: VC20758599
InChI: InChI=1S/C11H12FNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
SMILES: CC(=O)NC(CSC1=CC=C(C=C1)F)C(=O)O
Molecular Formula: C₁₁H₁₂FNO₃S
Molecular Weight: 257.28 g/mol

S-(4-Fluorophenyl)mercapturic Acid

CAS No.: 331-93-1

Cat. No.: VC20758599

Molecular Formula: C₁₁H₁₂FNO₃S

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

S-(4-Fluorophenyl)mercapturic Acid - 331-93-1

CAS No. 331-93-1
Molecular Formula C₁₁H₁₂FNO₃S
Molecular Weight 257.28 g/mol
IUPAC Name 2-acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid
Standard InChI InChI=1S/C11H12FNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
Standard InChI Key MMFMNCSNACXBFZ-UHFFFAOYSA-N
SMILES CC(=O)NC(CSC1=CC=C(C=C1)F)C(=O)O
Canonical SMILES CC(=O)NC(CSC1=CC=C(C=C1)F)C(=O)O

Chemical Properties and Structure

Basic Identification

S-(4-Fluorophenyl)mercapturic acid possesses several distinctive chemical identifiers that facilitate its recognition and analysis in research settings. The following table summarizes the key chemical identifiers of this compound:

PropertyValue
CAS Number331-93-1
Molecular FormulaC11H12FNO3S
Molecular Weight257.28 g/mol
IUPAC Name2-acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid
Standard InChIKeyMMFMNCSNACXBFZ-UHFFFAOYSA-N

The compound is also known by several synonyms in scientific literature, including N-Acetyl-S-(4-fluorophenyl)cysteine, p-Fluoro-S-phenylMercapturic Acid, Cysteine, N-acetyl-S-(4-fluorophenyl)-, and N-Acetyl-3-[(p-fluorophenyl)thio]alanine .

Structural Characteristics

The molecular structure of S-(4-Fluorophenyl)mercapturic acid features a 4-fluorophenyl group attached via a sulfur linkage to a modified cysteine backbone. The cysteine component bears an N-acetyl group and a carboxylic acid moiety, which are characteristic features of all mercapturic acids.

The chemical structure can be represented using different notation systems:

  • SMILES Notation: CC(=O)NC(CSC1=CC=C(C=C1)F)C(=O)O

  • Standard InChI: InChI=1S/C11H12FNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)

The compound's structure contains several functional groups that contribute to its chemical properties and biological activity:

  • An amide bond (from the N-acetyl group)

  • A carboxylic acid group

  • A thioether linkage

  • A para-fluorinated phenyl ring

Analytical Methods for Detection and Quantification

Chromatographic Techniques

The analysis of S-(4-Fluorophenyl)mercapturic acid typically involves advanced chromatographic methods, which are essential for its accurate detection and quantification in biological matrices. Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry represents one of the most effective techniques for analyzing this compound in complex biological samples such as urine .

Recent advances in analytical methodologies have incorporated quadrupole time-of-flight mass spectrometry (QTOF-MS) for enhanced sensitivity and specificity. A study highlighted in the search results utilized UPLC coupled with QTOF-MS to profile mercapturic acids, including S-(4-Fluorophenyl)mercapturic acid, in urine samples . This approach employed electrospray ionization in negative mode with specific parameters:

  • Capillary voltage: 2.25 kV

  • Source temperature: 120°C

  • Desolvation gas flow: 700 L/h at 650°C

  • Cone gas flow: 150 L/h

Data Acquisition and Processing

Modern analytical workflows for mercapturic acid analysis utilize sophisticated data acquisition methods such as MSE data-independent acquisition (DIA). This technique collects mass spectral information of both precursor and fragment ions in a single analysis by alternating between two energy channels:

  • Low-energy channel (2 eV): Generates precursor ion spectra

  • High-energy channel (10-40 eV ramp): Produces fragment ion spectra

The integration of library-guided analysis workflows has further enhanced the identification of mercapturic acids in complex biological matrices. A comprehensive approach described in the literature includes expanded assignment criteria and curated libraries of mercapturic acids to address the limitations of previous untargeted methods .

Biological Significance

Role as a Biomarker

S-(4-Fluorophenyl)mercapturic acid serves as an important biomarker for exposure to specific environmental pollutants, particularly those derived from benzene and related aromatic compounds. Its presence in biological samples, especially urine, provides valuable information about human exposure to xenobiotics and their metabolites.

The compound's significance extends to epidemiological studies and occupational health monitoring, where it helps researchers assess exposure levels to potentially harmful chemicals in various populations. The specificity of S-(4-Fluorophenyl)mercapturic acid as a biomarker allows for precise identification of exposure to fluorinated aromatic compounds, which may originate from industrial processes, consumer products, or environmental contamination .

Metabolic Pathways

The formation of S-(4-Fluorophenyl)mercapturic acid in biological systems follows a well-established detoxification pathway involving glutathione conjugation. This process typically involves:

  • Initial formation of glutathione conjugates with electrophilic xenobiotics

  • Subsequent enzymatic processing by γ-glutamyltransferase and peptidases

  • N-acetylation of the resulting cysteine conjugate to form the mercapturic acid

This metabolic pathway represents an important mechanism for the detoxification and elimination of potentially harmful foreign compounds, and the resulting mercapturic acids serve as terminal metabolites that are readily excreted in urine .

Toxicological Relevance

Research indicates that mercapturic acids like S-(4-Fluorophenyl)mercapturic acid are invaluable in evaluating the effects of various chemicals on human health. These compounds provide critical insights into the metabolic pathways of harmful substances and their excretion patterns in humans.

The toxicological significance of S-(4-Fluorophenyl)mercapturic acid lies in its role as a specific biomarker for exposure to fluorinated aromatic compounds, which may exhibit various toxicological properties. By monitoring levels of this mercapturic acid in biological samples, researchers can:

  • Assess exposure to specific environmental pollutants

  • Evaluate the efficacy of detoxification mechanisms

  • Determine individual variations in xenobiotic metabolism

  • Investigate potential associations between exposure and health outcomes

Applications in Biomonitoring

Exposure Assessment Studies

S-(4-Fluorophenyl)mercapturic acid has found significant applications in biomonitoring studies aimed at assessing human exposure to environmental toxicants. A comprehensive study highlighted in the search results profiled mercapturic acids in the urine of 70 participants, including 40 nonsmokers and 30 smokers, using an integrated library-guided analysis workflow .

This approach identified approximately 500 mercapturic acid candidates in each urine sample, with 116 mercapturic acids from 63 precursors being putatively annotated. The study revealed distinct patterns of mercapturic acid excretion between smokers and nonsmokers, with 46 mercapturic acids showing elevated levels in smokers, 2 being higher in nonsmokers, and 68 exhibiting comparable levels between the two groups .

Smoking-Related Biomarkers

The research demonstrated the utility of S-(4-Fluorophenyl)mercapturic acid and other mercapturic acids as biomarkers for specific exposures related to smoking. The elevated mercapturic acids in smokers included those derived from polyaromatic hydrocarbons, hydroxyalkenals, and toxicants present in cigarette smoke such as acrolein and 1,3-butadiene .

These findings highlight the potential of S-(4-Fluorophenyl)mercapturic acid as part of a comprehensive panel of biomarkers for assessing exposure to complex mixtures of environmental pollutants, particularly those associated with tobacco smoke.

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